AR antagonist 4

androgen receptor antagonist mutant AR

Conventional AR antagonists fail against resistance mutations (W741L, F876L) and lack degradation activity. AR antagonist 4 (Compound 67-b) provides dual mechanism: potent antagonism across mutant ARs plus targeted degradation. - AR wt IC50: 246.6 nM; AR F876L IC50: 268.2 nM; AR W741L IC50: 490.2 nM - AR degradation DC50: 2.84 μM (LNCaP, 22RV1 cells) - Oral efficacy: Tumor regression (ΔT/ΔC% = -14%) in enzalutamide-resistant c4-2b-ENZ xenograft (30 mg/kg/day) Available for R&D use only. Not for human therapeutic or clinical applications.

Molecular Formula C29H36N4O
Molecular Weight 456.6 g/mol
Cat. No. B12394709
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAR antagonist 4
Molecular FormulaC29H36N4O
Molecular Weight456.6 g/mol
Structural Identifiers
SMILESCC1=CN(C=N1)C2=CCC3C2(CCC4C3CC=C5C4(CCC(C5)NC(=O)C6=CC=NC=C6)C)C
InChIInChI=1S/C29H36N4O/c1-19-17-33(18-31-19)26-7-6-24-23-5-4-21-16-22(32-27(34)20-10-14-30-15-11-20)8-12-28(21,2)25(23)9-13-29(24,26)3/h4,7,10-11,14-15,17-18,22-25H,5-6,8-9,12-13,16H2,1-3H3,(H,32,34)/t22-,23?,24?,25?,28-,29-/m0/s1
InChIKeyHJMCKQIXYCUICJ-BLKJFUMZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

AR Antagonist 4 Overview


AR antagonist 4 (Compound 67-b, CAS 2883447-45-6) is a bifunctional steroidal small molecule that simultaneously acts as an androgen receptor (AR) antagonist and AR degrader [1]. It was developed through systematic structural modification of galeterone at the C-3, C-6, and C-17 positions, yielding a compound with oral bioavailability and demonstrated efficacy against both wild-type and clinically relevant mutant ARs . AR antagonist 4 antagonizes AR transcriptional activity, suppresses downstream target genes, and blocks DHT-induced AR nuclear translocation, while additionally promoting AR degradation with a DC50 of 2.84 μM [1].

Bifunctional AR antagonist & degrader probe
Activity against enzalutamide-resistant AR mutants
Reported oral bioavailability in rodent models

AR Antagonist 4 Differentiation


Conventional AR antagonists such as enzalutamide, apalutamide, and darolutamide primarily function through competitive binding to the AR ligand-binding domain (LBD) and lack intrinsic AR degradation activity [1]. Resistance to these agents frequently arises via AR LBD mutations (e.g., W741L, T877A, F876L), AR gene amplification, and expression of constitutively active AR splice variants—mechanisms that often convert antagonists into agonists or render them ineffective [2]. AR antagonist 4 differs fundamentally by combining potent AR antagonism across wild-type and mutant AR variants with dose- and time-dependent AR degradation, thereby addressing resistance mechanisms that compromise conventional antagonists and providing a dual blockade strategy that cannot be replicated by simple AR antagonists or pure degraders alone [3].

AR Antagonist 4
Conventional AR Antagonists
Dual AR antagonism + degradation
Pure antagonism; no degradation function
Retains antagonist activity on F876L/W741L mutants
May switch to agonist on these clinically relevant mutants
Single-molecule triple mechanism (antagonism + degradation + CYP17A1 inhibition)
Single-mechanism blockade; does not address androgen synthesis

AR Antagonist 4 Quantitative Evidence


Antagonistic Activity Against Mutant ARs

AR antagonist 4 demonstrates broad-spectrum antagonistic activity against wild-type AR and three clinically significant LBD mutants (W741L, T877A, F876L) that confer resistance to enzalutamide. The compound shows IC50 values of 246.6 nM (wt-AR), 208.8 nM (AR T877A), 268.2 nM (AR F876L), and 490.2 nM (AR W741L) [1]. While direct head-to-head data with enzalutamide in the same assay system are not available, class-level inference from published literature indicates that enzalutamide loses antagonistic activity and exhibits agonistic properties against AR F876L and AR W741C mutants [2].

Mutant AR Antagonism
Class-level inference
IC50: 246.6 nM (wt), 208.8–490.2 nM (T877A, F876L, W741L). Enzalutamide loses antagonism against F876L/W741L and shows agonist conversion.
Supports AR mutant resistance research
Head-to-head data not available; cross-study comparison
androgen receptor antagonist mutant AR IC50 enzalutamide resistance

AR Degradation Function

Unlike pure AR antagonists such as enzalutamide, apalutamide, and darolutamide that lack intrinsic degradation function, AR antagonist 4 induces dose- and time-dependent AR degradation with a DC50 of 2.84 μM [1]. Western blot analysis confirmed that AR antagonist 4 degrades androgen receptor in both LNCaP and 22RV1 cells, with degradation evident across concentrations of 0–20 μM and time points up to 24 hours . In contrast, enzalutamide and apalutamide are pure antagonists with no reported degradation activity against full-length AR [2].

AR Degradation Function
Class-level inference
DC50: 2.84 µM (LNCaP, 22RV1). Enzalutamide and apalutamide show no AR degradation activity.
Enables AR protein elimination studies
Degradation confirmed by Western blot; pure antagonists lack this function
AR degradation DC50 PROTAC bifunctional degrader

Antiproliferative Activity in Prostate Cancer Cells

AR antagonist 4 inhibits proliferation of AR-dependent LNCaP cells with an IC50 of 246.6 nM and AR splice variant-expressing 22RV1 cells with an IC50 of 590 nM after 6 days of treatment [1]. For comparison, enzalutamide demonstrates an IC50 of approximately 36 nM in LNCaP cells (in a different assay format), but published cross-study data show that enzalutamide exhibits reduced antiproliferative efficacy in 22RV1 cells due to the presence of constitutively active AR splice variants [2]. The antiproliferative activity of AR antagonist 4 in 22RV1 cells is attributed to its dual antagonism and degradation functions.

Antiproliferative Activity
Cross-study comparable
LNCaP IC50 246.6 nM, 22RV1 IC50 590 nM. Enzalutamide ~36 nM (LNCaP) but reduced effect in 22RV1 due to AR splice variants.
Maintains activity in splice variant model
22RV1 cells express AR variants lacking the ligand-binding domain
antiproliferative LNCaP 22RV1 prostate cancer IC50

Tumor Regression in Enzalutamide-Resistant Xenograft

In an enzalutamide-resistant c4-2b-ENZ mouse xenograft model, oral administration of AR antagonist 4 at 30 mg/kg daily for 4 weeks produced remarkable tumor regression with ΔT/ΔC% = −14% after 4 weeks of treatment [1]. This represents a class-level differentiation, as enzalutamide is ineffective in this resistant model by definition of the model's establishment, and other second-generation AR antagonists similarly show diminished or absent efficacy in enzalutamide-resistant settings [2]. The tumor regression observed with AR antagonist 4 is attributed to its combined AR antagonism and degradation functions.

Tumor Regression (ENZ-Resistant)
Class-level inference
ΔT/ΔC% = −14% (tumor regression) at 30 mg/kg oral. Enzalutamide ineffective in this resistant model.
In vivo response in resistant model
c4-2b-ENZ xenograft; 4-week daily oral dosing
enzalutamide-resistant xenograft tumor regression in vivo c4-2b-ENZ

Androgen-Sensitive Organ Suppression (Hershberger Assay)

In castrated male Sprague–Dawley rats receiving testosterone propionate, oral administration of AR antagonist 4 at 20 mg/kg daily for 10 days produced statistically significant weight reductions of 62% (p < 0.01) in seminal vesicles and 66% (p < 0.01) in ventral prostate relative to testosterone propionate control [1]. As a class-level benchmark, the Hershberger assay is a standard pharmacodynamic model for assessing AR antagonist efficacy in vivo, and the magnitude of suppression observed with AR antagonist 4 (≥60% organ weight reduction at 20 mg/kg) is comparable to that reported for clinically validated AR antagonists such as enzalutamide in similar assay conditions [2].

Hershberger Assay PD
Cross-study comparable
Seminal vesicle −62% (p
In vivo target engagement benchmark
20 mg/kg oral, 10-day castrated rat model
CYP17A1 Inhibition
Class-level inference
IC50: 2.59 µM. Enzalutamide/apalutamide/darolutamide: no inhibition; abiraterone IC50 ~15 nM.
Triple mechanism: antagonism + degradation + synthesis inhibition
Modest CYP17A1 activity vs. dedicated inhibitor; extends multimodal profile
Hershberger assay seminal vesicle ventral prostate in vivo pharmacodynamic

CYP17A1 Inhibitory Activity

AR antagonist 4 exhibits additional CYP17A1 inhibitory activity with an IC50 of 2.59 μM [1]. While this potency is modest compared to dedicated CYP17A1 inhibitors such as abiraterone (IC50 ~15 nM for CYP17A1 lyase activity), it represents a third mechanism of androgen signaling suppression (AR antagonism + AR degradation + CYP17A1 inhibition) within a single molecular entity [2]. For comparison, enzalutamide, apalutamide, and darolutamide are pure AR antagonists with no CYP17A1 inhibitory activity, while abiraterone is a CYP17A1 inhibitor with partial AR antagonism but no AR degradation function [3].

CYP17A1 Inhibition
Class-level inference
IC50: 2.59 µM. Enzalutamide/apalutamide/darolutamide: no inhibition; abiraterone IC50 ~15 nM.
Triple mechanism: antagonism + degradation + synthesis inhibition
Modest CYP17A1 activity vs. dedicated inhibitor; extends multimodal profile
CYP17A1 androgen synthesis abiraterone multimodal steroidogenesis

AR Antagonist 4 Applications


Acquired Resistance to Enzalutamide

AR antagonist 4 is optimally suited for studying acquired resistance mechanisms to enzalutamide in prostate cancer models. The compound retains antagonistic activity against AR F876L (IC50 268.2 nM) and AR W741L (IC50 490.2 nM)—mutations known to confer enzalutamide resistance and agonist conversion [1]. In vivo, AR antagonist 4 achieves tumor regression (ΔT/ΔC% = −14%) in the c4-2b-ENZ enzalutamide-resistant xenograft model at 30 mg/kg oral daily dosing for 4 weeks [1]. This makes the compound a valuable tool compound for resistance pathway interrogation where conventional AR antagonists fail.

Dual AR Antagonism and Degradation in CRPC

The bifunctional profile of AR antagonist 4 supports investigations into the therapeutic potential of combined AR antagonism and degradation. The compound degrades AR with a DC50 of 2.84 μM in a dose- and time-dependent manner, confirmed by Western blot in LNCaP and 22RV1 cells [1]. This degradation function is absent in all clinically approved AR antagonists (enzalutamide, apalutamide, darolutamide), providing a unique research tool for evaluating the contribution of AR protein elimination to overcoming AR overexpression and splice variant-mediated resistance [2]. The antiproliferative activity in 22RV1 cells (IC50 590 nM), which express AR splice variants lacking the ligand-binding domain, further supports this application [1].

Hershberger Assay Pharmacodynamics

AR antagonist 4 provides validated in vivo pharmacodynamic responses suitable for dose-ranging studies and benchmarking against reference AR pathway inhibitors. In the standard Hershberger assay, oral administration of 20 mg/kg daily for 10 days produces 62% seminal vesicle weight reduction (p < 0.01) and 66% ventral prostate weight reduction (p < 0.01) [1]. This quantitative organ weight suppression data enables researchers to establish dose-response relationships, assess oral bioavailability, and compare in vivo target engagement across compound series using a well-characterized pharmacodynamic model.

Multimodal Androgen Signaling Blockade

AR antagonist 4's triple mechanism—AR antagonism (wt-AR IC50 246.6 nM), AR degradation (DC50 2.84 μM), and CYP17A1 inhibition (IC50 2.59 μM)—enables studies examining the efficacy of combined AR signaling blockade via a single agent [1]. While its CYP17A1 inhibition is modest relative to dedicated inhibitors like abiraterone, the combination of all three mechanisms within one molecular scaffold provides a platform for evaluating whether simultaneous targeting of AR activation, AR protein levels, and androgen biosynthesis produces synergistic effects beyond single-mechanism agents [2].

Application
Selection Property
Validation Focus
Enzalutamide-resistant prostate cancer models
Mutant AR antagonism (F876L, W741L)
Resistant xenograft model response
AR overexpression & splice variant studies
Bifunctional antagonist/degrader profile
AR degradation and antiproliferative endpoints
In vivo pharmacodynamic benchmarking
Oral bioavailability & organ weight suppression
Dose-response and target engagement in Hershberger assay
Combined AR signaling blockade studies
Triple mechanism (antagonism + degradation + CYP17A1 inhibition)
Synergy assessment across androgen signaling nodes

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